molecular formula C15H14N2O2 B14500161 Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione CAS No. 63081-38-9

Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione

Cat. No.: B14500161
CAS No.: 63081-38-9
M. Wt: 254.28 g/mol
InChI Key: CBKXJMYPBLVGQG-UHFFFAOYSA-N
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Description

Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple rings, including cyclohexane and imidazoisoindole, which are fused together in a spiro configuration. The presence of these rings and the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides in a one-pot reaction . This process involves the use of oxidizing agents such as manganese(III) acetate in acetic acid at room temperature, resulting in the formation of spiroindolinediones.

Industrial Production Methods

While specific industrial production methods for Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Spiroindolinediones.

    Reduction: Reduced spirocyclic compounds.

    Substitution: Substituted spirocyclic derivatives.

Scientific Research Applications

Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclohexane-1,3’-[3H]imidazo[2,1-a]isoindole]-2’,5’-dione is unique due to its combination of cyclohexane and imidazoisoindole rings in a spiro configuration. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.

Properties

CAS No.

63081-38-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

spiro[cyclohexane-1,3'-imidazo[1,2-b]isoindole]-2',5'-dione

InChI

InChI=1S/C15H14N2O2/c18-13-11-7-3-2-6-10(11)12-16-14(19)15(17(12)13)8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2

InChI Key

CBKXJMYPBLVGQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N=C3N2C(=O)C4=CC=CC=C43

Origin of Product

United States

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